3-Iodo-6-methylpyridazine

Vue d'ensemble

Description

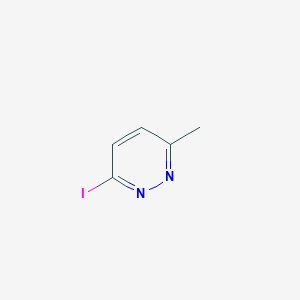

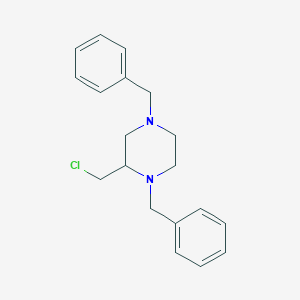

3-Iodo-6-methylpyridazine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .

Synthesis Analysis

The synthesis of pyridazine derivatives, including this compound, has been a subject of research in recent years . One approach involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H5IN2/c1-4-2-3-5 (6)8-7-4/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a visual representation of its structure .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.01 and a monoisotopic mass of 219.949738 Da .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis Techniques : The preparation of 3-bromo-6-methylpyridazine, a compound structurally similar to 3-Iodo-6-methylpyridazine, demonstrates a three-step synthetic route involving cyclization, dehydrogenation, and substitution reactions. This methodology could be applicable to the synthesis of this compound as well (Xin Bing-wei, 2008).

- Chemical Reactions and Functionalization : Research on chloropyridazin-3(2H)-ones shows that nucleophilic substitution reactions with iodine can produce iodopyridazines, possibly applicable to this compound. These reactions may lead to the formation of various pyridazine derivatives (L. Károlyházy et al., 2010).

Application in Material Sciences

- Corrosion Inhibition : Pyridazine compounds, which include derivatives like this compound, have been studied for their effects on steel corrosion. These compounds show potential as corrosion inhibitors, with their efficiency dependent on the specific structure and concentration (M. Bouklah et al., 2006).

Catalysis and Synthesis

- Catalytic Reactions : The palladium-catalyzed amination and alkylation of 3-iodo-6-arylpyridazines, related to this compound, demonstrates its potential in synthesizing various pharmacologically relevant pyridazine derivatives. This indicates a broad application in medicinal chemistry and drug design (I. Parrot et al., 2002).

Safety and Hazards

Orientations Futures

Pyridazines, including 3-Iodo-6-methylpyridazine, are important representatives of six-membered nitrogen heterocycles . They have been gaining popularity since the 1970s due to their potential applications in pharmaceutics and agrochemistry . Future research may focus on developing novel synthetic approaches and exploring the biological activities of these compounds .

Mécanisme D'action

Target of Action

3-Iodo-6-methylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and storage conditions can affect its stability . .

Propriétés

IUPAC Name |

3-iodo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLFNBXIOWKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506688 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1618-47-9 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-iodo-6-methylpyridazine in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Specifically, it can undergo radicalic ethoxycarbonylation to introduce ester groups at the 4 and 5 positions of the pyridazine ring. [] This reaction, utilizing ethyl pyruvate oxyhydroperoxide in a two-phase system with sulfuric acid and toluene, yields diethyl this compound-4,5-dicarboxylate in excellent yield (94%). [] This diester product then acts as a key intermediate for synthesizing more complex polycyclic systems. []

Q2: Why is the use of a two-phase system beneficial for the radicalic ethoxycarbonylation of this compound?

A2: Utilizing a two-phase system, specifically sulfuric acid/toluene, for the radicalic ethoxycarbonylation of this compound offers significant advantages. [] Previous studies demonstrated that conducting this reaction in a homogeneous solution often led to the formation of undesirable polysubstituted side products. [] The two-phase system minimizes these side reactions, leading to a significant increase in the desired diester product yield. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![5-[(1R)-1-[(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B177778.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)